3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 1-position and a butan-2-ol moiety at the 3-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3,5-dimethylpyrazole with butan-2-one in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-YL)ethanone
- 1-(1-Ethyl-1H-pyrazol-4-YL)propan-1-ol
- 1-(1-Ethyl-1H-pyrazol-4-YL)butan-2-one
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-YL)butan-2-OL is unique due to the presence of the butan-2-ol moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-9(5-10-11)7(2)8(3)12/h5-8,12H,4H2,1-3H3 |
InChI Key |
AFKSSSDGNTVBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)C(C)O |
Origin of Product |
United States |
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